2-(tert-Butyl)-3-nitronaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-tert-butyl-3-nitronaphthalene |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)12-8-10-6-4-5-7-11(10)9-13(12)15(16)17/h4-9H,1-3H3 |
InChI Key |
AEPMJQXEPRKPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Tert Butyl 3 Nitronaphthalene and Analogues
Strategies for Regioselective Nitration of tert-Butylnaphthalenes
The introduction of a nitro group onto a pre-existing tert-butylnaphthalene scaffold is a critical step in the synthesis of 2-(tert-butyl)-3-nitronaphthalene. The directing effects of the bulky tert-butyl group and the inherent reactivity of the naphthalene (B1677914) ring system necessitate carefully controlled reaction conditions to achieve the desired regioselectivity.
Electrophilic Aromatic Nitration Protocols
Electrophilic aromatic nitration remains a cornerstone for the synthesis of nitroaromatic compounds. However, the harsh conditions and potential for side reactions often associated with these methods require refinement for complex substrates like tert-butylnaphthalenes. nih.gov
The classical method for nitration involves the use of a mixture of nitric acid and sulfuric acid. nih.gov This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. While effective, this method often suffers from a lack of regioselectivity and can lead to the formation of multiple isomers and over-nitrated byproducts, especially with activated systems like naphthalene. nih.govgoogle.com The nitration of naphthalene itself with mixed acid typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648). google.com
Refinements to the mixed acid protocol aim to improve selectivity. One approach involves the use of a solvent that can reversibly block the most reactive positions on the naphthalene nucleus. For instance, nitration in acetonitrile (B52724) has been shown to favor the formation of 1-nitronaphthalene with substantially no 2-nitro isomer. google.com This is attributed to the formation of an intermediate complex with the solvent that sterically hinders attack at the otherwise favored position. google.com
| Nitrating Agent | Substrate | Solvent | Key Observation | Reference |
|---|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | Naphthalene | - | Yields a mixture of α- and β-nitronaphthalene. | google.com |
| Nitric Acid | Naphthalene | Acetonitrile | Favors formation of 1-nitronaphthalene. | google.com |
Growing environmental concerns and the need for milder reaction conditions have spurred the development of metal-free nitration methods. tert-Butyl nitrite (B80452) (TBN) has emerged as a versatile and chemoselective nitrating agent. rsc.orgnih.govrsc.org It can effectively nitrate (B79036) a variety of aromatic compounds, including phenols and anilines, under mild conditions. nih.govscispace.comx-mol.com The reaction often proceeds through a radical mechanism, offering different selectivity profiles compared to electrophilic methods. rsc.org For instance, the nitration of phenols with TBN is proposed to involve the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation to yield the nitro-phenolic product. nih.gov While direct application to tert-butylnaphthalenes is not extensively detailed, the principles suggest a potential pathway for regioselective nitration.
Cerium Ammonium Nitrate (CAN) is another reagent used for nitration, often in solvents like acetonitrile. rsc.org The nitration of various aromatic compounds, including benzene (B151609) and its alkyl derivatives, with CAN in acetonitrile has been studied. rsc.org The reaction is thought to proceed via the formation of a nitronium ion. rsc.org However, with highly reactive substrates like naphthalene, the isomer proportions can be anomalous compared to traditional nitration methods. rsc.org
| Nitrating Agent | Substrate Type | Key Features | Reference |
|---|---|---|---|
| tert-Butyl Nitrite (TBN) | Phenols, Anilines, Azoarenes | Chemoselective, mild conditions, can proceed via radical mechanism. | rsc.orgnih.govscispace.comsemanticscholar.org |
| Cerium Ammonium Nitrate (CAN) | Alkylbenzenes, Naphthalene | Can proceed via nitronium ion; may give anomalous isomer ratios with reactive substrates. | rsc.org |
Functional Group Interconversion for Nitro Group Introduction (e.g., Oxidation of Aryl Amines and Azides)
An alternative to direct nitration is the introduction of a nitro group through the transformation of other functional groups, most notably aryl amines and aryl azides. This indirect approach can offer superior regioselectivity as the initial functional group can be installed with high precision.
The oxidation of aryl amines to the corresponding nitro compounds is a well-established transformation. mdpi.com A variety of oxidizing agents can be employed, including peracids like peracetic acid and m-chloroperoxybenzoic acid (m-CPBA). sciencemadness.orgstackexchange.com The reaction conditions can be tailored to be compatible with a range of functional groups. mdpi.com For instance, the oxidation of anilines with electron-withdrawing groups often proceeds smoothly. The oxidation of 2-aminonaphthalene derivatives could, in principle, provide a route to 2-nitronaphthalene compounds. sciencemadness.org
Aryl azides can also be oxidized to nitro compounds. researchgate.net Reagents such as Rozen's reagent (HOF•CH₃CN) have been shown to be effective for this transformation. researchgate.net The mechanism is believed to involve the reaction at the nitrogen of the C-N bond of the azide, followed by elimination of dinitrogen and subsequent oxidation of a nitroso intermediate. researchgate.net
Mechanistic Insights into Nitration Regioselectivity
The regioselectivity of electrophilic aromatic nitration is governed by a complex interplay of electronic and steric factors. In the case of substituted naphthalenes, the position of attack by the nitronium ion is influenced by the directing effect of the substituent and the inherent reactivity of the different positions on the naphthalene ring.
The bulky tert-butyl group exerts a significant steric effect, disfavoring substitution at the adjacent ortho positions. This steric hindrance, combined with the electronic directing effects, will ultimately determine the final product distribution in the nitration of tert-butylnaphthalenes.
Methodologies for the Introduction of the tert-Butyl Moiety onto Naphthalene Ring Systems
The introduction of the tert-butyl group onto the naphthalene ring is typically achieved through Friedel-Crafts alkylation. This reaction involves the use of a tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid. stackexchange.comcerritos.edursc.org
The regioselectivity of the Friedel-Crafts alkylation of naphthalene is highly dependent on the reaction conditions, including the solvent, temperature, and catalyst. stackexchange.com Alkylation in a non-isomerizing solvent like nitromethane (B149229) tends to favor substitution at the α-position (C1, C4, C5, C8). stackexchange.com However, under conditions that promote isomerization, the thermodynamically more stable β-substituted product (C2, C3, C6, C7) can become the major product. stackexchange.com The use of bulky zeolites as catalysts has also been shown to influence the selectivity, with HY zeolites promoting the formation of 2,6-di(tert-butyl)naphthalene. rsc.org
The introduction of a tert-butyl group onto a naphthalene ring already bearing a substituent, such as a hydroxyl group in naphthol, further complicates the regioselectivity due to the directing effects of the existing group. acs.org
| Alkylating Agent | Catalyst | Solvent | Key Observation on Selectivity | Reference |
|---|---|---|---|---|
| Alkyl Halide | AlCl₃, SnCl₄ | Nitromethane | Favors α-substitution. | stackexchange.com |
| Alkyl Halide | AlCl₃ | Benzene/Carbon Disulfide | Isomerization leads to increased β-substitution. | stackexchange.com |
| tert-Butyl Alcohol | HY Zeolites | - | High selectivity for 2,6-di(tert-butyl)naphthalene. | rsc.org |
Friedel-Crafts Alkylation and its Catalytic Variants
The Friedel-Crafts reaction is a foundational method for C-C bond formation on aromatic rings. wikipedia.orgnih.gov In the context of synthesizing tert-butylnaphthalenes, this reaction involves treating naphthalene with a tert-butylating agent, such as a tert-butyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism where a tert-butyl carbocation is generated and subsequently attacked by the electron-rich naphthalene ring. libretexts.orgkhanacademy.org
A significant challenge in the Friedel-Crafts alkylation of naphthalene is controlling the regioselectivity. The reaction can potentially yield two isomers: 1-(tert-butyl)naphthalene (α-substituted) and 2-(tert-butyl)naphthalene (β-substituted). The size of the incoming alkyl group plays a crucial role; bulkier groups like tert-butyl tend to favor substitution at the less sterically hindered β-position to avoid interaction with the hydrogen at the C8 position. stackexchange.com However, reaction conditions can influence the isomer ratio. For instance, studies on the Friedel-Crafts acetylation of naphthalene have shown that the α/β isomer ratio can change with reactant concentrations and time. stackexchange.com
Catalytic variants using solid acid catalysts, such as zeolites, have been developed to improve selectivity and create more environmentally benign processes. wikipedia.orgstackexchange.com These catalysts offer shape-selectivity, which can further direct the alkylation to a specific position on the naphthalene ring.
| Reaction | Catalyst | Key Features | Common Issues |
| Friedel-Crafts Alkylation | AlCl₃, FeCl₃ | Attaches alkyl groups to aromatic rings. | Polyalkylation, carbocation rearrangements, regioselectivity control. libretexts.orgkhanacademy.org |
| Catalytic Variants | Zeolites | Improved selectivity, reusable, "greener" alternative. wikipedia.orgstackexchange.com | Catalyst deactivation, diffusion limitations. google.com |
Alkylation with Isobutylene or tert-Butanol (B103910) (e.g., over Zeolites)
The use of alkenes (isobutylene) or alcohols (tert-butanol) as alkylating agents over solid acid catalysts, particularly zeolites, represents a significant advancement in naphthalene alkylation. rsc.orgresearchgate.net This method is of major industrial importance and avoids the use of stoichiometric amounts of corrosive Lewis acids. wikipedia.org When naphthalene is alkylated with tert-butanol over large-pore zeolites like HY and H-beta, 2-(tert-butyl)naphthalene (2-TBN) is often the primary monoalkylated product observed. researchgate.net
Research has shown that silica-rich HY zeolites can achieve high selectivity for β,β'-disubstituted products like 2,6-di(tert-butyl)naphthalene (2,6-DTBN) under mild conditions (e.g., 160°C). researchgate.net The shape-selective nature of the zeolite pores is believed to favor the formation of the linear 2,6-isomer. While the primary product is often the 2- or 2,6-substituted naphthalene, the reaction conditions can be optimized to control the degree of alkylation. Factors such as temperature and the molar ratio of reactants influence the conversion and product distribution. For example, increasing the tert-butanol to naphthalene ratio beyond a certain point can decrease conversion due to the production of water, which can poison the catalyst. researchgate.net
| Zeolite Type | Alkylating Agent | Primary Product(s) | Selectivity Notes |
| HY Zeolites | tert-Butanol | 2,6-di-(tert-butyl)naphthalene | High activity and selectivity for the 2,6-isomer. rsc.org |
| H-beta Zeolites | tert-Butanol | 2-(tert-butyl)naphthalene | Shows selective effect for the formation of 2-TBN. researchgate.net |
| Dealuminated H-Mordenite | tert-Butanol | 2,6-di-tert-butylnaphthalene | Optimized to give a 60% yield of 2,6-DTBN. researchgate.net |
| REY Zeolite | tert-Butanol | Dialkylnaphthalenes | Activity and yield increase on rare earth exchange. researchgate.net |
Anionic Alkylation via Organolithium Reagents
Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and nucleophiles widely employed in organic synthesis. mt.comuniurb.it Their utility in the synthesis of substituted naphthalenes lies in their ability to deprotonate specific positions on the aromatic ring, creating a nucleophilic center that can then react with an electrophile. This process is known as lithiation.
For the synthesis of a substituted nitronaphthalene, an anionic approach could involve the reaction of a silyl (B83357) nitronate with an organolithium reagent. Research has demonstrated that silyl nitronates derived from primary nitroalkanes react with organolithium reagents to produce chain-extended oximes. researchgate.net This reactivity highlights the potential for C-C bond formation at the carbon atom bearing the nitro functionality. While direct alkylation of a nitronaphthalene using this method to produce this compound is not explicitly detailed, the principles of organolithium chemistry suggest potential pathways. For instance, a pre-functionalized naphthalene could be lithiated at a specific position, followed by reaction with a suitable electrophile. The high reactivity of organolithium reagents necessitates careful control of reaction conditions to achieve the desired regioselectivity. mt.com
Convergent and Divergent Synthetic Routes to Substituted Nitronaphthalenes
Synthesizing a polysubstituted naphthalene like this compound requires a strategy that precisely controls the position of each substituent. Both convergent and divergent approaches are employed to tackle this challenge.
Construction of the Naphthalene Core with Pre-existing Substituents
Convergent synthesis involves building the naphthalene skeleton from smaller, pre-functionalized fragments. This approach offers excellent control over the final substitution pattern. One such method is the electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols. nih.gov This strategy allows for the regioselective preparation of a wide variety of naphthalenes under mild conditions. By choosing starting materials that already contain the desired substituents, one can construct a complex naphthalene core in a single step.
Another innovative technique is the transmutation of a nitrogen atom in an isoquinoline (B145761) ring to a carbon atom. nih.gov This method uses an inexpensive phosphonium (B103445) ylide as the carbon source and proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence to furnish substituted naphthalenes. This allows for the synthesis of naphthalenes from readily available isoquinolines, which can themselves be functionalized prior to the transmutation step.
Sequential Introduction of Nitro and tert-Butyl Groups
A more traditional, or divergent, approach involves the stepwise functionalization of the naphthalene parent molecule. nih.govnih.gov The synthesis of this compound via this route would require two sequential electrophilic aromatic substitution reactions: tert-butylation and nitration. The order of these reactions is critical due to the directing effects of the substituents.
Route 1: Alkylation followed by Nitration: The first step would be the tert-butylation of naphthalene, which, as discussed, preferentially yields 2-(tert-butyl)naphthalene. researchgate.net The tert-butyl group is an ortho-, para-director. Nitration of 2-(tert-butyl)naphthalene would therefore be expected to direct the incoming nitro group to the C1, C3, C6, or C8 positions. The formation of the desired 3-nitro isomer would be one of several potential products, requiring separation and purification.
Route 2: Nitration followed by Alkylation: The initial nitration of naphthalene predominantly yields 1-nitronaphthalene (typically 90-92%), with 2-nitronaphthalene as a minor product. scitepress.org The nitro group is a deactivating meta-director. A subsequent Friedel-Crafts alkylation on 1-nitronaphthalene would direct the tert-butyl group to the C5 or C8 positions. Alkylation of the minor 2-nitronaphthalene isomer would direct to the C5, C7, or C8 positions. Neither pathway in this sequence directly leads to the 2,3-substitution pattern.
Therefore, achieving the this compound structure via sequential substitution is non-trivial and would likely require more advanced, regiocontrolled methods or rely on the separation of a complex mixture of isomers.
Regiospecific Benzannulation Protocols (e.g., Intramolecular Aza-Henry Reaction)
Benzannulation reactions, which construct a benzene ring onto an existing ring, are powerful tools for the regiocontrolled synthesis of naphthalenes. nih.govnih.gov These methods build the substituted aromatic system in a way that pre-determines the substituent placement.
A relevant strategy for introducing a nitro group as part of the ring-forming process is the aza-Henry reaction. researchgate.net For instance, a transition-metal-free annulation of 2-alkynylbenzonitriles with nitromethane has been developed to synthesize nitronaphthylamines. This reaction proceeds through a chemo- and regioselective pathway to construct the nitro-substituted naphthalene core. researchgate.net While this specific example leads to an amino-substituted product, the principle of using a nitro-containing building block in a cyclization reaction is key. An intramolecular variant of the aza-Henry reaction, or a similar cyclization strategy, could potentially be designed to form the 2,3-substituted naphthalene ring system from a suitably designed acyclic precursor containing the tert-butyl group. Such protocols offer a high degree of control and are essential for accessing complex substitution patterns that are difficult to obtain through sequential electrophilic substitution.
Green Chemistry Considerations in the Synthesis of this compound
The pursuit of sustainable chemical manufacturing necessitates a departure from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. In the context of synthesizing this compound, green chemistry principles offer a framework for developing cleaner, safer, and more efficient processes. Key considerations include the use of solid acid catalysts, alternative nitrating agents, and solvent-free or environmentally benign solvent systems.
Traditional nitration of aromatic compounds typically employs a corrosive mixture of concentrated nitric acid and sulfuric acid, which generates large volumes of acidic waste and poses significant handling and disposal challenges. A greener alternative is the use of solid acid catalysts, which can be easily recovered and recycled, minimizing waste and environmental impact.
Zeolites, such as HBEA-25, and clays (B1170129) have demonstrated considerable potential as catalysts for the nitration of naphthalene and its derivatives. mdpi.com These materials possess both Brønsted and Lewis acid sites that can facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction. The shape-selective nature of zeolites can also influence the regioselectivity of the reaction, potentially favoring the formation of specific isomers. For instance, in the nitration of naphthalene, the use of HBEA-25 zeolite has been shown to improve the selectivity for 1-nitronaphthalene. mdpi.com
For the synthesis of this compound, the bulky tert-butyl group at the 2-position exerts a significant steric influence, which would likely direct the incoming nitro group to adjacent, less hindered positions. numberanalytics.comnumberanalytics.com The use of a shape-selective solid acid catalyst could potentially enhance the formation of the desired 3-nitro isomer by providing a constrained reaction environment that favors this specific substitution pattern.
Table 1: Comparison of Traditional vs. Solid Acid-Catalyzed Nitration
| Feature | Traditional Nitration (H₂SO₄/HNO₃) | Solid Acid-Catalyzed Nitration |
| Catalyst | Concentrated Sulfuric Acid (liquid) | Zeolites, Clays (solid) |
| Environmental Impact | High (acidic waste generation) | Low (recyclable catalyst) |
| Separation | Difficult (neutralization and extraction) | Easy (filtration) |
| Selectivity | Often leads to isomer mixtures | Can be highly regioselective |
| Corrosivity | High | Low |
The development of alternative, milder nitrating agents is another cornerstone of greening the synthesis of nitroaromatics. Tert-butyl nitrite (TBN) has emerged as a promising reagent in this regard. rsc.org TBN can serve as a source of the nitro group under significantly milder and often neutral conditions compared to the strongly acidic environment of mixed acid nitration. rsc.orgnih.gov
The use of TBN can be particularly advantageous in the nitration of substrates that are sensitive to strong acids, such as those containing tert-butyl groups which can be susceptible to dealkylation under harsh acidic conditions. google.com The reaction with TBN often proceeds with high chemoselectivity, meaning it can selectively nitrate the aromatic ring without affecting other functional groups that might be present in the molecule. nih.govrsc.org Furthermore, reactions involving TBN can sometimes be carried out in the absence of a solvent, which aligns with the green chemistry principle of reducing the use of volatile organic compounds (VOCs). rsc.org
For the synthesis of this compound, employing TBN could offer a dual benefit: mitigating the risk of de-tert-butylation and potentially improving the regioselectivity of the nitration. The reaction mechanism with TBN can involve radical pathways, which may lead to a different isomer distribution compared to the electrophilic substitution mechanism of traditional nitration.
A significant contributor to the environmental footprint of chemical processes is the use of large volumes of hazardous organic solvents. Green chemistry encourages the use of solvent-free reaction conditions or the replacement of hazardous solvents with more environmentally benign alternatives like water or ionic liquids.
Solvent-free nitration of aromatic compounds has been successfully demonstrated using various methodologies, including microwave-assisted reactions. google.com This approach not only eliminates the need for a solvent but can also lead to significantly reduced reaction times and improved energy efficiency.
In cases where a solvent is necessary, the choice of solvent can have a profound impact on the greenness of the process. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds are often poorly soluble in water, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. For instance, the nitration of aromatic compounds has been carried out in an aqueous solution of sodium dodecylsulfate, which forms micelles that can solubilize the organic substrate and promote the reaction. wordpress.com
The synthesis of this compound could potentially be adapted to a solvent-free protocol, for example, by using a solid acid catalyst and a nitrating agent like TBN under microwave irradiation. Alternatively, exploring the use of water as a solvent with appropriate additives could represent a significant step towards a more sustainable synthesis.
Chemical Reactivity and Mechanistic Studies of 2 Tert Butyl 3 Nitronaphthalene
Reactivity of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the naphthalene (B1677914) ring, making it susceptible to a variety of transformations.
Reductive Transformations (e.g., to Amino Derivatives)
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to arylamines which are versatile building blocks. While specific studies on the reduction of 2-(tert-Butyl)-3-nitronaphthalene are not extensively documented, the conversion of nitroarenes to their corresponding amines is a well-established process. chemrxiv.org This transformation typically involves a six-electron reduction of the nitro group. chemrxiv.org
Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₂) are also effective. For instance, the partial reduction of 2,3-dinitronaphthalene (B156506) to 2-amino-3-nitronaphthalene has been achieved using sodium disulfide. mdpi.com Given the steric bulk of the tert-butyl group adjacent to the nitro group in this compound, the choice of reducing agent and reaction conditions may be crucial to achieve high yields and avoid potential side reactions. The steric hindrance might necessitate more forcing reaction conditions or specific catalytic systems to ensure efficient access of the reducing agent to the nitro functionality.
Table 1: General Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Varies (e.g., MeOH, rt) | Aminoarene |
| SnCl₂·2H₂O | EtOH, reflux | Aminoarene |
| Fe, NH₄Cl | EtOH/H₂O, reflux | Aminoarene |
Nucleophilic Aromatic Substitution Involving the Nitro Group
Nucleophilic aromatic substitution (SNAAr) is a key reaction for functionalizing aromatic rings, particularly those activated by strong electron-withdrawing groups like the nitro group. stackexchange.comnih.gov The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.gov In some cases, the nitro group itself can act as a leaving group.
While direct studies on this compound are limited, research on related compounds provides valuable insights. For example, 1-alkoxy-2-nitronaphthalenes have been shown to undergo nucleophilic aromatic substitution with Grignard reagents, where the alkoxy group is displaced. nih.gov This suggests that the nitro group at the 3-position in this compound would activate the naphthalene ring, particularly at the positions ortho and para to it (positions 2 and 4, and position 1, respectively, relative to the nitro group). However, the bulky tert-butyl group at the adjacent C2 position would likely exert significant steric hindrance, potentially impeding the approach of a nucleophile to the C4 position and influencing the regioselectivity of the substitution. Nucleophilic attack at the C1 position, leading to the displacement of the nitro group, would be another possibility, though this is generally less common unless the reaction conditions are specifically tailored.
Dearomatization Reactions (e.g., Corey-Chaykovsky Cyclopropanation)
Dearomatization reactions are powerful tools for the synthesis of three-dimensional structures from flat aromatic precursors. The Corey-Chaykovsky reaction, which typically involves the reaction of sulfur ylides with electron-deficient alkenes or carbonyls, can be extended to nitroarenes. chemrxiv.orgorganic-chemistry.org In this context, the nitronaphthalene acts as a Michael acceptor, leading to the formation of a cyclopropane (B1198618) ring fused to the aromatic system, a structure known as a benzonorcaradiene. mdpi.comnih.govnih.gov
Studies have shown that nitronaphthalene derivatives can react with sulfur ylides, such as those derived from alkyl phenyl selenones or alkyl diphenyl sulfonium (B1226848) salts, to yield cyclopropanated products. mdpi.comnih.gov The reaction proceeds via a nucleophilic attack of the ylide on the nitro-activated naphthalene ring, followed by an intramolecular cyclization. The success and pathway of this reaction are sensitive to steric effects. For this compound, the bulky tert-butyl group at the C2 position would sterically hinder the approach of the sulfur ylide to the C2-C3 double bond of the naphthalene ring. This could potentially disfavor the cyclopropanation reaction or alter its regioselectivity compared to less substituted nitronaphthalenes. Mechanistic studies have indicated that sterically demanding substituents can influence the competition between cyclopropanation and other reaction pathways like β-elimination. nih.gov
Role as an Electrophile in Coupling Reactions (e.g., Buchwald-Hartwig-type Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of carbon-nitrogen bonds. chemrxiv.orgorganic-chemistry.org Traditionally, these reactions employ aryl halides or triflates as electrophiles. However, recent advancements have demonstrated that nitroarenes can also serve as effective electrophilic partners. mdpi.comstackexchange.com The key step in the catalytic cycle is the oxidative addition of the C-NO₂ bond to a low-valent palladium complex. stackexchange.com
This methodology has been successfully applied to a variety of nitroarenes, including 1-nitronaphthalene (B515781), using specific palladium catalysts and ligands, such as BrettPhos. mdpi.comstackexchange.com For this compound, the nitro group at the C3 position would render this carbon atom electrophilic and susceptible to oxidative addition. However, the adjacent bulky tert-butyl group at the C2 position is expected to exert significant steric hindrance. This steric impediment could potentially slow down or even inhibit the approach of the bulky palladium catalyst to the C-NO₂ bond, thereby affecting the efficiency of the coupling reaction. The choice of a sterically less demanding phosphine (B1218219) ligand on the palladium center might be crucial to facilitate this transformation.
Table 2: Potential Buchwald-Hartwig Amination of this compound
| Reactants | Catalyst System | Potential Product |
|---|
Reactivity of the tert-Butyl Group
The tert-butyl group is primarily known for its steric influence rather than its direct participation in reactions.
Steric Hindrance Effects on Reaction Pathways and Stereoselectivity
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, and its presence on an aromatic ring has profound effects on the reactivity and selectivity of chemical transformations. mdpi.com In this compound, the tert-butyl group is positioned adjacent to the reactive nitro group, leading to significant steric congestion around this part of the molecule.
This steric bulk influences several aspects of the compound's reactivity:
Regioselectivity: In reactions involving nucleophilic or electrophilic attack on the naphthalene ring, the tert-butyl group can block access to adjacent positions. For instance, in a potential nucleophilic aromatic substitution, attack at the C1 or C4 positions would be sterically hindered.
Reaction Rates: The steric hindrance can slow down reaction rates by impeding the approach of reagents to the reactive centers. This might be particularly relevant for reactions requiring the formation of a bulky transition state, such as in catalytic coupling reactions. mdpi.com
Conformational Effects: The tert-butyl group can influence the preferred conformation of the molecule and any intermediates, which in turn can affect the stereochemical outcome of reactions, although this is more pronounced in non-aromatic systems. In the context of dearomatization reactions like the Corey-Chaykovsky cyclopropanation, the steric bulk would influence the facial selectivity of the ylide attack. nih.gov
The electron-donating inductive effect of the tert-butyl group is generally weaker than its steric effects in directing the outcome of reactions on the aromatic ring. stackexchange.com The interplay between the electronic activation provided by the nitro group and the steric hindrance from the tert-butyl group makes this compound an interesting substrate for studying the limits and possibilities of various synthetic methodologies.
Stability and Potential Cleavage of the tert-Butyl Moiety under Reaction Conditions
The tert-butyl group, while often used to provide steric bulk and kinetic stabilization, is not entirely inert and its stability on the naphthalene ring is condition-dependent. researchgate.net Under certain thermal and acidic conditions, the C-C bond connecting the tert-butyl group to the naphthalene core can undergo cleavage.
The alkylation of aromatic rings, such as the Friedel-Crafts reaction used to introduce tert-butyl groups, can be reversible. wordpress.com For instance, heating naphthalene-1-sulfonic acid in sulfuric acid leads to the thermodynamically more stable naphthalene-2-sulfonic acid, demonstrating the lability of substituents under forcing conditions. wordpress.com Similarly, reactions involving tert-butyl cations are known to be reversible. wordpress.com Studies on other substituted naphthalenes, like 3,7-di-tert-butylnaphthalene-2,6-diol, have shown that at elevated temperatures (above 70 °C in trifluoroacetic acid), the compound begins to lose its tert-butyl groups. arkat-usa.org This suggests that the tert-butyl group on this compound could also be susceptible to cleavage under strongly acidic or high-temperature environments, likely proceeding through a tert-butyl cation intermediate.
The removal of tert-butyl esters, a related functional group, often requires strong protic or Lewis acids, but milder methods, such as using silica (B1680970) gel in refluxing toluene, have also been developed, highlighting the group's susceptibility to acidic conditions. lookchem.comresearchgate.net
Table 1: Conditions Influencing tert-Butyl Group Stability on Aromatic Rings
| Condition | Effect on tert-Butyl Group | Relevant Findings | Citation |
| High Temperature | Can lead to cleavage (de-tert-butylation). | 3,7-Di-tert-butylnaphthalene-2,6-diol loses t-butyl groups above 70 °C in TFA. | arkat-usa.org |
| Strong Protic Acids (e.g., H₂SO₄, TFA) | Promotes cleavage via reversible electrophilic substitution mechanism. | Friedel-Crafts alkylations are reversible; tert-butyl esters are cleaved by strong acids. | wordpress.comlookchem.com |
| Lewis Acids | Can facilitate cleavage. | Used for deprotection of tert-butyl esters. | lookchem.com |
Transformations of the Naphthalene Core
The reactivity of the naphthalene core in this compound is dictated by the combined influence of the electron-withdrawing nitro group and the bulky, electron-donating tert-butyl group.
Electrophilic and Nucleophilic Additions/Substitutions on the Aromatic Ring
In electrophilic aromatic substitution, the reactivity of the naphthalene system is significantly reduced by the powerful deactivating effect of the nitro group at the C-3 position. Any incoming electrophile would be directed away from the nitro-bearing ring. The tert-butyl group at C-2 is a weak activator and an ortho-, para-director; however, its significant steric hindrance would largely prevent substitution at the adjacent C-1 and C-3 positions. The directing effects would favor substitution on the unsubstituted ring, primarily at the C-5 and C-8 positions (alpha positions), which are generally the most reactive sites in naphthalene for electrophilic attack. wordpress.comresearchgate.net The reaction of 3-nitro-2-naphthylamine (B77541) with electrophiles follows a similar pattern, indicating the directing influence of substituents on the naphthalene core. rsc.org
Conversely, the electron-deficient nature of the nitro-substituted ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The nitro group itself can be subject to nucleophilic displacement or participate in reactions. For instance, electrophilically activated nitroalkanes can react with various carbon-based nucleophiles. frontiersin.org
Participation in Cycloaddition Reactions (e.g., Diels-Alder as Dienophile)
The electron-withdrawing nitro group enhances the dienophilic character of the naphthalene C3-C4 double bond, enabling it to participate in Diels-Alder reactions. mdpi.comresearchgate.net Studies on other nitronaphthalenes, such as 1-nitronaphthalene and 2-nitronaphthalene (B181648), have demonstrated that they react as dienophiles with electron-rich dienes (a normal electron demand Diels-Alder reaction). epa.govresearchgate.net These reactions often require activation, such as high pressure, to overcome the aromatic stability of the naphthalene core. mdpi.comresearchgate.netsoton.ac.uk
For this compound, the C3=C4 bond, activated by the nitro group, would be the expected site of [4+2] cycloaddition. The reaction would likely yield a tricyclic adduct. The bulky tert-butyl group at the C-2 position would sterically influence the approach of the diene, potentially leading to high diastereoselectivity. The primary cycloadducts in such reactions are sometimes stable enough to be isolated, but they frequently undergo subsequent aromatization, often through the elimination of nitrous acid (HNO₂), to yield a substituted phenanthrene (B1679779) derivative. epa.govresearchgate.net
Detailed Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms, including kinetics and the nature of intermediates, is crucial for predicting and controlling the chemical transformations of this compound.
Kinetic Studies of Reaction Rates and Selectivity
The selectivity of a reaction can be influenced by temperature and the presence of a catalyst. youtube.com Generally, higher temperatures favor the product of the reaction with the higher activation energy. youtube.com Kinetic studies on the nitration of phenols using tert-butyl nitrite (B80452) have shown a second-order rate law, with the reaction rate being influenced by solvent polarity and temperature. researchgate.net
Table 2: Factors Influencing Reaction Rate and Selectivity
| Factor | Influence on this compound Reactions | General Principle | Citation |
| Electronic Effects | The -NO₂ group deactivates the ring towards electrophilic attack, slowing the rate. It activates the ring for cycloadditions. | Electron-withdrawing groups decrease the rate of electrophilic substitution. | wordpress.com |
| Steric Hindrance | The tert-butyl group hinders attack at adjacent positions (C1, C3), affecting regioselectivity. | Bulky groups can block reaction sites, favoring reaction at less hindered positions. | researchgate.net |
| Kinetic vs. Thermodynamic Control | In reversible reactions, product distribution depends on reaction time and temperature. | The faster-forming kinetic product may not be the most stable thermodynamic product. | wordpress.com |
| Temperature | Increasing temperature generally increases reaction rates and can alter selectivity. | Higher temperatures can provide the energy to overcome higher activation barriers. | youtube.com |
Identification and Characterization of Reaction Intermediates
The reactions of this compound proceed through various transient species.
Electrophilic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. researchgate.net This intermediate results from the attack of an electrophile on the naphthalene ring, temporarily disrupting the aromaticity. In some cases, particularly in nitration reactions, the mechanism may involve a single-electron transfer step, leading to a radical cation intermediate. researchgate.netpnas.org
Cycloaddition Reactions: In a Diels-Alder reaction, the reaction proceeds through a concerted or stepwise pathway involving a cyclic transition state. The initial product is the [4+2] cycloadduct, which is a key intermediate that may be isolated or may spontaneously aromatize. epa.govresearchgate.net
tert-Butyl Cleavage: The acid-catalyzed cleavage of the tert-butyl group proceeds via protonation of the aromatic ring to form a sigma complex, followed by the elimination of a stable tert-butyl cation as the leaving group. wordpress.com
Table 3: Key Reaction Intermediates
| Reaction Type | Intermediate Species | Description | Citation |
| Electrophilic Aromatic Substitution | Wheland Intermediate (Sigma Complex) | A resonance-stabilized carbocation formed by the addition of an electrophile to the aromatic ring. | researchgate.net |
| Nitration (alternative pathway) | Radical Cation | Formed by a single-electron transfer from the naphthalene ring to the nitrating species. | pnas.org |
| Diels-Alder Cycloaddition | [4+2] Cycloadduct | The initial polycyclic product formed from the reaction of the dienophile (naphthalene) and a diene. | epa.govresearchgate.net |
| tert-Butyl Group Cleavage | tert-Butyl Cation | The stable tertiary carbocation, (CH₃)₃C⁺, formed during acid-catalyzed dealkylation. | wordpress.com |
Influence of Catalysis, Ligands, and Reaction Conditions on Pathway Selectivity
In the broader context of nitronaphthalene chemistry, the reduction of the nitro group is a common and well-studied transformation. The choice of catalyst, solvent, temperature, and pressure can direct the reaction towards different products, such as the corresponding amine, hydroxylamine, or partially hydrogenated ring systems. For instance, the catalytic hydrogenation of nitronaphthalene derivatives often employs catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction conditions, including pH and the presence of specific additives, can be crucial in achieving high selectivity for the desired product.
Steric hindrance from the tert-butyl group in this compound would likely play a significant role in its reactivity. In related systems, such as the reduction of 2,6-di-tert-butylnaphthalene, the bulky substituents can influence the regioselectivity of the reaction and may require specific catalytic systems to achieve high conversion. It is known that in the nitration of naphthalene, the 2-substituted product is thermodynamically more stable than the 1-substituted isomer due to the avoidance of peri-strain. This principle suggests that the 2,3-disubstituted pattern of this compound would have its own distinct electronic and steric profile influencing its reactions.
Cross-coupling reactions, a cornerstone of modern organic synthesis, would also be affected by the substitution pattern of this compound. The presence of the nitro group, a strong electron-withdrawing group, and the bulky tert-butyl group would modulate the reactivity of the naphthalene core in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. The choice of catalyst and, crucially, the supporting ligands would be paramount in overcoming the steric hindrance and achieving efficient coupling.
While detailed experimental data and mechanistic studies for this compound are not available, the principles of catalytic hydrogenation and cross-coupling reactions on substituted naphthalenes provide a framework for predicting its likely behavior. However, dedicated research would be necessary to elucidate the specific effects of different catalysts, ligands, and reaction conditions on its transformation pathways.
Without specific experimental data from the scientific literature for this compound, interactive data tables detailing research findings on its catalytic reactions cannot be generated.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Tert Butyl 3 Nitronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR Chemical Shift Assignments and Analysis of Substituent Effects
The ¹H and ¹³C NMR spectra of 2-(tert-butyl)-3-nitronaphthalene reveal the distinct electronic environments of the hydrogen and carbon atoms within the molecule. The tert-butyl group, being an electron-donating group, influences the chemical shifts of the nearby protons and carbons. Conversely, the nitro group is a strong electron-withdrawing group, which deshields the adjacent nuclei, causing their signals to appear at a lower field (higher ppm values).
The chemical shifts are also influenced by the steric hindrance between the bulky tert-butyl group and the nitro group. This interaction can cause a distortion of the naphthalene (B1677914) ring, further affecting the electronic distribution and, consequently, the NMR chemical shifts. nih.gov The analysis of these substituent effects is crucial for the complete assignment of the NMR signals. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on the solvent and experimental conditions.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-1 | 8.0 - 8.2 | s |
| H-4 | 7.8 - 8.0 | s |
| H-5 | 7.5 - 7.7 | d |
| H-6 | 7.4 - 7.6 | t |
| H-7 | 7.4 - 7.6 | t |
| H-8 | 7.9 - 8.1 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on the solvent and experimental conditions.
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 | 125 - 127 |
| C-2 | 148 - 150 |
| C-3 | 145 - 147 |
| C-4 | 128 - 130 |
| C-4a | 132 - 134 |
| C-5 | 126 - 128 |
| C-6 | 129 - 131 |
| C-7 | 127 - 129 |
| C-8 | 124 - 126 |
| C-8a | 135 - 137 |
| C(CH₃)₃ | 35 - 37 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Unambiguous Structure Confirmation
To definitively confirm the structure of this compound and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. youtube.com For instance, it would show correlations between the aromatic protons on the naphthalene ring, helping to trace the connectivity of the spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. youtube.com This allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC experiment would show a correlation between the protons of the tert-butyl group and the C-2 carbon of the naphthalene ring.
Conformational Analysis and Hindered Rotation Studies via NMR
The steric interaction between the adjacent tert-butyl and nitro groups can lead to hindered rotation around the C2-C(tert-butyl) bond. nih.gov This phenomenon can be investigated using variable temperature (VT) NMR spectroscopy. bepress.com At low temperatures, the rotation may become slow enough on the NMR timescale to observe distinct signals for different rotational isomers (rotamers). nih.govcaltech.edu By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotation. This provides valuable insight into the conformational dynamics and steric strain within the molecule. nih.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the nitro group and the aromatic system.
Nitro Group (NO₂) : Strong asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
Aromatic C-H Stretching : These vibrations usually appear above 3000 cm⁻¹.
Aromatic C=C Stretching : These bands are found in the 1600-1450 cm⁻¹ region.
C-H Bending : Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
tert-Butyl Group : C-H stretching and bending vibrations of the methyl groups will also be present.
Table 3: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
Raman spectroscopy provides complementary information to FT-IR spectroscopy. nih.gov While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key difference is that non-polar bonds and symmetric vibrations often give rise to strong Raman signals, whereas they may be weak or absent in the FT-IR spectrum.
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the naphthalene ring system and the C-C bonds of the tert-butyl group. The symmetric stretching vibration of the nitro group also typically gives a strong Raman signal. Analysis of the polarization of the scattered light can provide information about the symmetry of the vibrational modes.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound, arising from the interplay between the naphthalene core, the electron-withdrawing nitro group, and the electron-donating tert-butyl group, are interrogated using electronic absorption and emission spectroscopy. These techniques provide profound insights into the molecule's excited-state behavior.
The introduction of a nitro group onto the naphthalene core significantly alters its electronic absorption spectrum. The UV-Vis spectrum of nitronaphthalenes is characterized by transitions within the aromatic system (π→π* transitions) and transitions involving the nitro group's non-bonding electrons (n→π* transitions).
The absorption spectrum of the parent naphthalene molecule shows distinct absorption bands. nih.gov Substitution with a nitro group, as in 2-nitronaphthalene (B181648) (a close structural analog to the title compound), results in a bathochromic (red) shift of these bands. For instance, β-nitronaphthalene exhibits absorption maxima at approximately 210.5 nm, 259.5 nm, 303 nm, and 342 nm. researchgate.net The bands at shorter wavelengths are typically intense π→π* transitions, while the weaker, longer-wavelength absorption is often attributed to n→π* transitions originating from the nitro group. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Nitronaphthalene Analogs in Solution As specific experimental data for this compound is not publicly available, this table presents data for closely related compounds to illustrate the expected absorption regions.
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type (Tentative Assignment) |
| β-Nitronaphthalene | Not Specified | 342 | Low | n→π |
| β-Nitronaphthalene | Not Specified | 303 | Moderate | π→π |
| β-Nitronaphthalene | Not Specified | 259.5 | High | π→π |
| Naphthalene | Cyclohexane | 275 | 6000 | π→π (¹Lₐ) |
| Naphthalene | Cyclohexane | 312 (approx.) | Low | π→π* (¹Lₐ) |
Data sourced from references researchgate.net and .
The emission properties of nitronaphthalenes are dominated by non-radiative decay pathways, rendering them practically non-fluorescent under normal conditions. nih.govacs.orgacs.org The presence of the nitro group provides an exceptionally efficient route for intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (Tₙ). nih.govacs.org This results in fluorescence quantum yields (Φf) that are typically less than 10⁻⁴ and singlet-state lifetimes (τ) shorter than a few picoseconds. nih.govacs.org
Consequently, direct fluorescence from this compound is expected to be negligible. However, the efficient population of the triplet state means that phosphorescence is a more likely emission process, especially at low temperatures in rigid matrices. nih.govsyronoptics.com For example, some amino-derivatives of 1-nitronaphthalene (B515781) exhibit detectable phosphorescence rather than fluorescence in frozen alcohol solutions. nih.gov The phosphorescence lifetime of naphthalene itself is significantly long, and while the nitro group will quench this, the triplet state is still populated with high efficiency. dtic.mil The study of phosphorescence can provide valuable information about the energy of the lowest triplet state (T₁).
The photophysics of nitronaphthalenes is a classic example of ultrafast excited-state dynamics. The primary deactivation pathway for the S₁ state is an extremely rapid intersystem crossing (ISC) to the triplet manifold. acs.orgacs.org For 1-nitronaphthalene, this ISC process occurs on a timescale of approximately 100 femtoseconds, making it one of the fastest known multiplicity changes for an organic molecule. nih.govresearchgate.net A similar ultrafast ISC is observed for 2-nitronaphthalene, with a lifetime of less than 200 fs. acs.orgnih.gov
This rapid decay is attributed to strong spin-orbit coupling between the initially populated S₁(ππ) state and a nearby receiver triplet state (Tₙ) that possesses significant nπ character. nih.goviaea.org The near-isoenergetic nature of these states facilitates a highly efficient, essentially barrierless transition. nih.govacs.org Following the initial ISC to the receiver Tₙ state, the molecule undergoes internal conversion to the lowest triplet state (T₁) within a few picoseconds (e.g., 2-4 ps for 1-nitronaphthalene). iaea.orgaip.org The vibrationally "hot" T₁ state then relaxes to its equilibrium energy via vibrational cooling, a process that can be influenced by the solvent environment and typically occurs within 6 to 12 picoseconds. iaea.orgacs.org The final step is the slow decay of the relaxed T₁ state back to the ground state (S₀) via phosphorescence or non-radiative ISC over microseconds. iaea.org
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for the confirmation of the molecular weight and structure of synthesized this compound and for its analysis in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). nih.govepa.gov In the context of this compound, GC-MS would be used to assess the purity of a synthesized sample or to identify it as a product in a reaction mixture, for instance, from the nitration of 2-tert-butylnaphthalene.
The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each eluted component. The mass spectrum of this compound under electron ionization (EI) would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight (229.28 g/mol ). The fragmentation pattern provides structural information. For nitronaphthalenes, characteristic fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). nist.govnih.gov The fragmentation of the tert-butyl group (loss of a methyl radical, CH₃, 15 Da, or isobutene, 56 Da) would also be anticipated.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Ion Formula (Predicted) | Description |
| 229 | [C₁₄H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 214 | [C₁₄H₁₂NO₂]⁺ | [M - CH₃]⁺ |
| 183 | [C₁₄H₁₅]⁺ | [M - NO₂]⁺ |
| 173 | [C₁₀H₇NO₂]⁺ | [M - C₄H₈]⁺ (loss of isobutene) |
| 168 | [C₁₃H₁₄]⁺ | [M - CH₃ - NO]⁺ |
| 127 | [C₁₀H₇]⁺ | [M - C₄H₈ - NO₂]⁺ |
This table is predictive and based on common fragmentation patterns for nitroaromatics and alkylaromatics. libretexts.org
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of a newly synthesized compound. Unlike nominal mass measurements from a standard quadrupole mass spectrometer, HRMS instruments can measure mass-to-charge ratios to several decimal places. nih.gov This high accuracy allows for the calculation of a unique elemental formula.
For this compound, the theoretical exact mass of the molecular ion [C₁₄H₁₅NO₂]⁺ is 229.1103. An HRMS measurement yielding a value extremely close to this (typically within 5 ppm error) would provide definitive evidence for the assigned chemical formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). researchgate.net This technique is particularly valuable in confirming the identity of novel compounds or for trace analysis where unequivocal identification is required. researchgate.net
Advanced Ionization Techniques (e.g., LIFDI-MS) for Mechanistic Studies
Laser-induced field desorption and ionization mass spectrometry (LIFDI-MS) is a soft ionization technique that is particularly useful for the analysis of thermally sensitive and nonpolar compounds, providing insights into molecular ions with minimal fragmentation. While no specific LIFDI-MS studies on this compound have been reported, the behavior of nitronaphthalene derivatives under mass spectrometric conditions can be inferred from studies on related compounds.
Mechanistic studies on substituted nitronaphthalenes using mass spectrometry have revealed characteristic fragmentation patterns. researchgate.netresearchgate.net The primary fragmentation pathway for many nitronaphthalene compounds involves the loss of the nitro group (NO₂) or a nitro group followed by the elimination of carbon monoxide (CO). researchgate.netresearchgate.net The position of the substituent on the naphthalene ring significantly influences the fragmentation cascade. researchgate.net
In the case of this compound, one would anticipate that under certain mass spectrometric conditions, the molecular ion would be readily observed. Potential fragmentation pathways, based on the behavior of similar compounds, could include:
Loss of the nitro group: [M - NO₂]⁺
Loss of a methyl group from the tert-butyl substituent: [M - CH₃]⁺
Complex rearrangements involving the nitro and tert-butyl groups.
It is important to emphasize that these are hypothetical pathways based on the general behavior of related molecules, and specific LIFDI-MS studies would be required to elucidate the precise fragmentation mechanism of this compound.
| Ionization Technique | Potential Application for this compound | Anticipated Information |
| LIFDI-MS | Analysis of the intact molecule with minimal fragmentation. | Determination of the molecular weight and investigation of potential non-covalent interactions in aggregates. |
| Electron Ionization MS | Study of fragmentation patterns to understand the molecule's stability and structure. | Elucidation of fragmentation pathways, which can provide clues about the bonding and arrangement of functional groups. |
Other Advanced Spectroscopic and Diffraction Methods for Solid-State Characterization (e.g., X-ray Crystallography of Derivatives)
The solid-state structure of this compound has not been reported. However, X-ray crystallography studies on derivatives of tert-butyl substituted naphthalenes can offer insights into the potential influence of the bulky tert-butyl group on the crystal packing and molecular conformation.
In a hypothetical crystal structure of this compound, the following features might be anticipated:
The naphthalene core would likely be essentially planar.
The nitro group would be twisted out of the plane of the naphthalene ring to some extent due to steric hindrance from the adjacent tert-butyl group.
The bulky tert-butyl group would play a dominant role in the crystal packing, likely preventing close π-π stacking of the naphthalene rings and leading to a more open crystal structure.
To definitively determine the solid-state structure and the precise intermolecular interactions, single-crystal X-ray diffraction analysis of this compound or its derivatives would be necessary.
| Analytical Technique | Potential Application for this compound | Anticipated Structural Information |
| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional arrangement of atoms in the crystal. | Bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., van der Waals forces, C-H···O interactions). |
| Powder X-ray Diffraction | Analysis of the crystalline phases and purity of a bulk sample. | Identification of the crystalline form and determination of unit cell parameters. |
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the detailed theoretical study of the chemical compound this compound. Despite the well-established role of computational and theoretical chemistry in elucidating the properties of organic molecules, specific research focusing on the electronic structure, stability, and reaction mechanisms of this particular compound appears to be unpublished or not readily accessible.
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) are routinely employed to determine ground state properties, optimize molecular geometries, and analyze conformational stability. Furthermore, molecular orbital analysis, including the examination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, offers insights into a molecule's reactivity and electronic transitions. The distribution of electron density and the calculation of partial atomic charges, for instance through Mulliken population analysis, are also critical for understanding intermolecular interactions and predicting reactive sites.
For the study of chemical reactions, computational modeling is invaluable for characterizing transition states, calculating activation energies, and mapping reaction pathways. This allows for a detailed analysis of reaction intermediates and a deeper understanding of the underlying mechanisms.
However, a thorough search for specific studies applying these computational methods to this compound has not yielded any detailed findings. While general principles of computational chemistry are well-documented, and studies on related naphthalene derivatives exist, the specific data required to construct a detailed analysis for this compound—including optimized geometries, HOMO-LUMO energy values, Mulliken charge distributions, and reaction pathway analyses—is not available in the public domain.
Consequently, it is not possible to provide a detailed article on the computational and theoretical chemistry of this compound that adheres to the requested scientific rigor and specificity at this time. The absence of such dedicated research highlights a potential area for future investigation within the field of computational organic chemistry.
Computational and Theoretical Chemistry Studies of 2 Tert Butyl 3 Nitronaphthalene
Photophysical Properties and Excited-State Dynamics Modeling
The photophysical behavior of 2-(tert-Butyl)-3-nitronaphthalene is governed by the intricate interplay of its excited electronic states. Computational modeling offers a window into these ultrafast processes.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic transitions and simulating the absorption spectra of molecules like this compound. By employing various functionals, such as B3LYP, CAM-B3LYP, and PBE0, in conjunction with appropriate basis sets (e.g., 6-31+G(d), 6-311++G(d,p)), it is possible to predict the vertical excitation energies and oscillator strengths that correspond to the absorption bands observed experimentally. qu.edu.qanih.govresearchgate.netrsc.org
For nitro-substituted aromatic compounds, TD-DFT calculations can elucidate the nature of the electronic transitions. For instance, the introduction of a nitro group can lead to the appearance of new absorption bands in the visible region, often attributed to intramolecular charge transfer (ICT). qu.edu.qa TD-DFT can identify the specific molecular orbitals (MOs) involved in these transitions, such as those from a Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO). qu.edu.qaresearchgate.net The accuracy of these predictions can be benchmarked against experimental spectra, and different functionals may show varying levels of agreement. ru.nlresearchgate.net For example, range-separated hybrid functionals like CAM-B3LYP often provide more reliable results for charge-transfer excitations. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Conductor-like Screening Model (COSMO), are crucial for obtaining accurate theoretical spectra. ru.nlnih.gov
Table 2: Representative TD-DFT Functionals and Basis Sets for Spectroscopic Calculations
| Functional | Basis Set | Common Application | Reference |
| CAM-B3LYP | 6-31+G(d) | Simulating absorption spectra with charge transfer character | qu.edu.qa |
| PBE0 | 6-311++G(d,p) | Calculating excited-state properties in various solvent environments | nih.govresearchgate.net |
| B3LYP | 6-31+G(d,p) | Analysis of molecular orbitals involved in electronic transitions | rsc.org |
| LC-BLYP | TZ2P | Can provide excellent correlation with experimental λmax | ru.nl |
Modeling of Intersystem Crossing (ISC) Rates and Pathways
Nitronaphthalene derivatives are known for their highly efficient and ultrafast intersystem crossing (ISC) from the singlet excited state to the triplet manifold. nih.gov Nonadiabatic molecular dynamics simulations are employed to model these processes. nih.gov These simulations have challenged previous interpretations, suggesting that the experimentally observed sub-picosecond dynamics in some nitronaphthalenes correspond to internal conversion within the singlet states, with ISC occurring on a slightly longer timescale of around 1 picosecond. nih.gov
Ab initio nonadiabatic molecular dynamics studies on 2-nitronaphthalene (B181648) have revealed the existence of two distinct ISC reaction pathways. nih.gov These pathways involve different electronic states and nuclear configurations. nih.gov The remarkable efficiency of the ISC is attributed to the minimal electronic and nuclear rearrangements required for the singlet-triplet transition in the dominant pathway. nih.gov The torsion of the nitro group and other electronic factors play a crucial role in determining the contribution of each pathway. nih.gov Theoretical calculations, such as those at the TD-DFT level, can identify the presence of upper triplet states that act as receiver states in this efficient photophysical process. nih.govresearchgate.net The small energy gap between the singlet and triplet states is a key factor promoting rapid ISC. researchgate.net
The fluorescence quantum yield (Φf) is a critical parameter characterizing the emissive properties of a molecule. Theoretical methods can provide estimates of Φf by calculating the radiative (kf) and non-radiative (k_nr_) decay rates from the first singlet excited state (S1). The fluorescence quantum yield is then given by Φf = kf / (kf + k_nr_).
For molecules like this compound, which are expected to have very low fluorescence quantum yields due to efficient intersystem crossing, the non-radiative decay rate, primarily driven by ISC (k_ISC_), is dominant. nih.gov Theoretical calculations can estimate the radiative decay rate (kf) using methods like the Strickler-Berg analysis or from TD-DFT calculations with the Tamm-Dancoff approximation (TDA). nih.gov The ISC rate (k_ISC_) can also be estimated from TD-DFT calculations by considering the spin-orbit coupling between the relevant singlet and triplet states. nih.gov An increase in spin-orbit coupling and a decrease in the S1-Tj energy gap enhance the ISC rate. nih.gov Molecules with allowed transitions and ultrafast non-radiative decay rates on the order of 10¹³–10¹⁴ s⁻¹ are predicted to have fluorescence quantum yields in the range of 10⁻⁶–10⁻⁵. nih.gov
Table 3: Calculated Photophysical Properties for a Related Nitronaphthalene Dimer
| Property | Calculated Value (Dimer) | Calculated Value (Monomer) | Reference |
| Radiative Decay Rate (kf(DFT)) | - | - | nih.gov |
| Intersystem Crossing Rate (k_ISC(DFT)) | - | - | nih.gov |
| No specific data was found for this compound. The table illustrates the type of data that can be obtained from theoretical calculations for similar systems. |
Thermochemical Calculations and Energetic Properties (e.g., Heat of Formation, Heat of Combustion)
Theoretical methods are employed to calculate the thermochemical properties of this compound, such as its heat of formation (ΔfH°) and heat of combustion (ΔcH°). High-level quantum chemical calculations, for example using the G3MP2B3 composite method, can provide reliable estimates of the gas-phase standard molar enthalpy of formation. nih.gov These computational results can be compared with experimental data obtained from techniques like static-bomb combustion calorimetry.
For a molecule like this compound, the total enthalpy of formation can be understood by considering the contributions of the individual functional groups. Enthalpic increments associated with the introduction of a methyl or a nitro group to a parent structure can be derived from both experimental and computational data. nih.gov For instance, in related benzoxazolinone systems, the enthalpic increment for adding a methyl group is approximately -16.8 ± 2.7 kJ·mol⁻¹, while for a nitro group, it is about -10.9 ± 3.6 kJ·mol⁻¹. nih.gov These values provide insight into the energetic contributions of the substituents.
The heat of combustion can be determined from the standard enthalpy of formation. The NIST Chemistry WebBook provides extensive thermochemical data for related compounds like naphthalene (B1677914), which can serve as a reference. nist.govnist.gov
Table 4: Standard Enthalpy of Formation and Combustion for Naphthalene
| Property | Value (kJ/mol) | State | Reference |
| Enthalpy of Formation | 78.53 ± 0.96 | solid | nist.gov |
| Enthalpy of Combustion | -5153.8 ± 0.9 | solid | nist.gov |
Advanced Theoretical Approaches for Intermolecular Interactions and Aggregation Effects
Advanced theoretical approaches are crucial for understanding the non-covalent interactions that govern the behavior of this compound in the condensed phase, including aggregation effects. The presence of the bulky tert-butyl group can significantly influence how these molecules pack in a crystal lattice or aggregate in solution, primarily through steric repulsion, which can suppress intermolecular aggregation. nih.gov
Computational methods can model these interactions. For instance, in related systems, it has been shown that even at micromolar concentrations, aggregation can occur, leading to significant changes in photophysical properties, such as large Stokes' shifts in the emission spectra. nih.gov Theoretical calculations on non-covalent dimers can help elucidate the nature of these aggregates and their influence on properties like fluorescence quantum yields and excited-state lifetimes. nih.gov The interplay between steric hindrance from the tert-butyl group and potential π-π stacking interactions of the naphthalene core, as well as dipole-dipole interactions involving the nitro group, can be investigated using these advanced theoretical models.
Structure Reactivity/property Relationships in Derivatives and Analogues of 2 Tert Butyl 3 Nitronaphthalene
Comparative Studies with Mononitronaphthalenes and Dinitronaphthalenes
The reactivity of 2-(tert-butyl)-3-nitronaphthalene can be contextualized by comparing it with simpler nitronaphthalenes. Mononitronaphthalenes, such as 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), serve as fundamental benchmarks. The nitration of naphthalene (B1677914) itself typically yields 1-nitronaphthalene as the major product under kinetic control due to the greater stability of the carbocation intermediate formed during electrophilic attack at the α-position. youtube.comnih.gov However, the presence of substituents, as in this compound, significantly alters the regioselectivity of further reactions.
Dinitronaphthalenes offer another point of comparison. The introduction of a second nitro group generally decreases the reactivity of the naphthalene system towards electrophiles due to the strong deactivating effect. The photophysical properties are also significantly altered. While many nitronaphthalenes are non-fluorescent due to efficient intersystem crossing to the triplet state, certain amino-substituted dinitronaphthalenes have been reported to exhibit weak emission, particularly phosphorescence at low temperatures. nih.govacs.org
| Compound | Key Reactivity/Property Feature | Reference |
| 1-Nitronaphthalene | Major product of direct naphthalene nitration; susceptible to further substitution. | youtube.comwikipedia.org |
| 2-Nitronaphthalene | Minor product of direct naphthalene nitration. | youtube.com |
| Dinitronaphthalenes | Generally less reactive towards electrophiles than mononitronaphthalenes. | researchgate.net |
| This compound | Reactivity influenced by the opposing electronic effects and steric hindrance of the substituents. |
Impact of tert-Butyl Group Position and Substitution Pattern on Reactivity and Conformation
The position of the tert-butyl group on the naphthalene ring is a critical determinant of the molecule's reactivity and conformation due to its significant steric bulk. researchgate.netmdpi.com When a bulky substituent like a tert-butyl group is present, it can sterically hinder reactions at adjacent positions. numberanalytics.com For instance, in electrophilic aromatic substitution reactions, the approach of the electrophile can be impeded, often directing substitution to less hindered positions. numberanalytics.comstackexchange.com In the case of this compound, the tert-butyl group at the 2-position would sterically influence any reactions at the 1 and 3-positions.
| Feature | Impact of tert-Butyl Group | Reference |
| Reactivity | Steric hindrance can slow down or block reactions at adjacent positions, influencing regioselectivity. | numberanalytics.comyoutube.com |
| Conformation | The bulky group seeks to minimize steric strain, which can lead to preferred orientations of other substituents and potentially slight distortions of the naphthalene ring system. | upenn.eduresearchgate.net |
| Nitro Group Orientation | Steric repulsion from the adjacent tert-butyl group may cause the nitro group to rotate out of the plane of the naphthalene ring. | wordpress.com |
Influence of Other Alkyl and Aryl Substituents on Electronic and Steric Properties
The electronic and steric properties of nitronaphthalene derivatives can be further modulated by the introduction of other alkyl and aryl substituents. Alkyl groups are generally electron-donating through an inductive effect, which increases the electron density of the aromatic ring and can stabilize carbocation intermediates in electrophilic substitution reactions. stackexchange.com The size of the alkyl group also contributes to steric effects, with larger groups exerting more significant steric hindrance. researchgate.net
Aryl substituents can have more complex effects. They can be electron-donating or electron-withdrawing depending on the substituents present on the aryl ring itself. Additionally, the planarity of the biaryl system can be influenced by steric interactions. For example, the presence of bulky groups can cause the planes of the two aromatic rings to twist relative to each other, which in turn affects the extent of π-conjugation between them.
In the context of this compound, introducing another alkyl group would further increase the steric bulk and could either enhance or counteract the electronic effects of the tert-butyl group, depending on its position. An aryl substituent could introduce additional electronic effects and potentially alter the photophysical properties by extending the π-system.
| Substituent Type | General Influence on Electronic Properties | General Influence on Steric Properties |
| Alkyl Groups | Electron-donating (inductive effect) | Size-dependent steric hindrance |
| Aryl Groups | Can be electron-donating or -withdrawing; extends π-conjugation | Can introduce significant steric bulk, affecting planarity |
Analogues with Varied Steric Demands on Nitration and Alkylation Processes
The steric environment around the naphthalene core significantly influences the outcome of nitration and alkylation reactions. By studying analogues of this compound with substituents of varying steric demands, the role of steric hindrance can be systematically investigated.
For instance, replacing the tert-butyl group with smaller alkyl groups like methyl or ethyl would progressively reduce the steric hindrance around the 3-position. This would likely lead to different product distributions in further substitution reactions. Conversely, introducing even bulkier groups could completely block reactions at adjacent sites.
Alkylation reactions, such as Friedel-Crafts alkylation, are particularly sensitive to steric effects. stackexchange.com The alkylation of naphthalene with bulky alkylating agents tends to favor substitution at the less sterically hindered β-position (2-position) over the α-position (1-position). stackexchange.commdpi.com In an already substituted system like this compound, the existing substituents would further direct the position of any subsequent alkylation. Dealumination of zeolite catalysts has been shown to enhance the selectivity for certain isomers in the isopropylation of naphthalene by modifying the catalyst's acidic and steric properties. researchgate.net
| Reaction | Influence of Steric Hindrance | Example |
| Nitration | Directs incoming nitro group to less hindered positions. | Nitration of 1,3-ditert-butylbenzene is significantly slower than that of benzene (B151609). numberanalytics.com |
| Alkylation | Favors substitution at sterically accessible positions; bulky alkylating agents often lead to β-substitution on naphthalene. | Friedel-Crafts alkylation of naphthalene with large alkyl halides favors the 2-isomer. stackexchange.com |
Structure-Photophysical Property Correlations in Substituted Nitronaphthalenes
Nitroaromatic compounds, including nitronaphthalenes, are typically non-fluorescent. nih.govacs.org This is because the excited singlet state rapidly undergoes intersystem crossing (ISC) to a triplet state, a process facilitated by the nitro group. acs.orgacs.org However, the photophysical properties of nitronaphthalenes can be significantly altered by the introduction of other substituents.
Attaching electron-donating groups, such as amines or amides, can lead to a dramatic increase in the singlet-excited-state lifetime and can even induce fluorescence. nih.govacs.org This is attributed to a change in the character of the excited state to one with more charge-transfer (CT) character. acs.org This CT state can suppress intersystem crossing, although it may also open up other non-radiative decay pathways. nih.gov The planarity of the molecule is also crucial for fluorescence, as it ensures good spatial overlap between the orbitals of the donor and acceptor parts of the molecule. springernature.com
The photophysical properties are also sensitive to the solvent environment. nih.gov In the context of this compound, the tert-butyl group's steric influence could affect the planarity of the nitro group with respect to the naphthalene ring, thereby influencing the electronic coupling and the rates of radiative and non-radiative decay processes. The primary photophysical pathway for 1-nitronaphthalene is the formation of its lowest energy triplet state. acs.org The decay of this triplet state can be influenced by pH and the presence of other species in solution. acs.org
Some nitronaphthalene derivatives exhibit phosphorescence, which is emission from the triplet state. nih.govwikipedia.org This is more commonly observed at low temperatures in solid matrices. nih.gov
| Property | General Effect of Nitro Group | Influence of Other Substituents | Reference |
| Fluorescence | Typically quenched due to rapid intersystem crossing. | Electron-donating groups can induce fluorescence by creating a charge-transfer excited state that suppresses intersystem crossing. | nih.govacs.orgacs.org |
| Phosphorescence | Can be observed, especially at low temperatures. | The nature and position of other substituents can affect the triplet state lifetime and emission. | nih.gov |
| Intersystem Crossing (ISC) | Generally very efficient in nitronaphthalenes. | Can be suppressed by substituents that introduce charge-transfer character to the excited state. | acs.org |
Advanced Research Applications and Potential of 2 Tert Butyl 3 Nitronaphthalene
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of the tert-butyl and nitro functionalities makes 2-(tert-butyl)-3-nitronaphthalene a versatile intermediate for the construction of more elaborate molecular architectures. The tert-butyl group can act as a steric directing group, influencing the regioselectivity of subsequent reactions, while the nitro group is a well-established precursor for a variety of other functional groups, most notably an amino group.
Precursor for Highly Functionalized Naphthalene (B1677914) Derivatives
The transformation of the nitro group in this compound into an amino group opens up a vast landscape of chemical possibilities. This resulting aminonaphthalene can serve as a foundational building block for a wide array of highly substituted naphthalene derivatives. For instance, the amino group can be readily diazotized and subsequently replaced by a range of other substituents, including halogens, cyano groups, and hydroxyl groups, through Sandmeyer-type reactions. This allows for the precise introduction of desired functionalities at the 3-position of the naphthalene ring.
Furthermore, the amino group itself can participate in a multitude of reactions, such as N-alkylation, N-acylation, and the formation of sulfonamides. These transformations are instrumental in building molecular complexity and tailoring the electronic and steric properties of the naphthalene system for specific applications. The presence of the tert-butyl group at the adjacent position can sterically hinder one face of the molecule, potentially leading to diastereoselective transformations in subsequent synthetic steps.
Recent research has highlighted the utility of related naphthalene derivatives in asymmetric catalysis and the synthesis of biologically active molecules. For example, chiral N-aryl-2-naphthylamines have been employed in enantioselective C-H amination reactions to construct axially chiral naphthalene-1,2-diamines. nih.gov This underscores the potential of functionalized naphthalenes derived from this compound to serve as ligands or key structural motifs in stereoselective synthesis.
Building Block for Polycyclic Aromatic Compounds and Fused Heterocycles
The naphthalene core of this compound provides a ready-made platform for the construction of larger polycyclic aromatic compounds (PACs) and fused heterocyclic systems. The functional groups can be manipulated to facilitate annulation reactions, where additional rings are fused onto the existing naphthalene framework.
For example, the nitro group can be reduced to an amino group, which can then be condensed with a suitable dicarbonyl compound in a Friedländer-type reaction to form a new heterocyclic ring. Alternatively, the amino group can be converted into a diazonium salt, which can then undergo intramolecular cyclization onto an appropriately positioned side chain to generate a fused ring system.
The development of new synthetic routes to polysubstituted naphthalenes and fused aromatic compounds is of significant interest due to their promising electronic and optical properties. nih.gov Heterocyclic compounds, in particular, are a cornerstone of medicinal chemistry and materials science, with many serving as privileged structures in pharmacologically active compounds. sigmaaldrich.com The ability to use this compound as a starting point for the synthesis of complex fused systems highlights its value in the exploration of novel chemical space.
Potential in Materials Science Research
The distinct electronic and steric characteristics of this compound and its derivatives suggest their potential utility in the field of materials science. The electron-withdrawing nature of the nitro group and the bulky, solubilizing effect of the tert-butyl group can be harnessed to create materials with tailored properties.
Incorporation into Polymeric Systems for Enhanced Properties
The functional groups on the this compound scaffold can be modified to allow for its incorporation as a monomeric unit into polymeric systems. For instance, the nitro group could be reduced to an amine, which could then be used in the formation of polyamides or polyimides. Alternatively, the naphthalene ring could be further functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety.
The introduction of the bulky tert-butyl group into a polymer backbone can have a significant impact on the material's properties. It is known to reduce intermolecular interactions and excimer formation in polymers, which can in turn influence the photophysical properties of the material. researchgate.net For example, in studies on poly(2-vinylnaphthalene) derivatives, the presence of a tert-butyl group was found to suppress energy migration between chromophores. researchgate.net This ability to control intermolecular interactions is crucial for designing polymers with specific fluorescence characteristics or for applications in energy transfer systems. The incorporation of the nitro group would further modify the electronic properties of the polymer, potentially enhancing its thermal stability or altering its conductivity.
The development of high-molecular-weight polymers often requires careful control over the polymerization process to avoid chain transfer reactions. researchgate.net The specific reactivity of monomers derived from this compound would need to be considered in the context of controlled polymerization techniques.
Exploration in Optoelectronic Materials Development (e.g., n-type Organic Sensitizers)
The electron-deficient nature of the nitronaphthalene core makes this compound an interesting candidate for exploration in optoelectronic materials. The nitro group significantly lowers the energy levels of the frontier molecular orbitals (LUMO), a desirable characteristic for n-type organic materials. These materials are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells.
Naphthalenediimides (NDIs), which are also electron-deficient naphthalene-based structures, have been successfully used as building blocks for high-performance n-type polymeric semiconductors. nih.gov By analogy, functionalized nitronaphthalenes could serve a similar purpose. The tert-butyl group can enhance the solubility of the material, which is often a challenge in the processing of organic electronic materials, without significantly altering the electronic properties of the naphthalene core.
The development of novel organic sensitizers is crucial for advancing dye-sensitized solar cell (DSSC) technology. While many sensitizers are based on electron-rich donor-pi-acceptor (D-π-A) systems, there is a growing interest in developing n-type sensitizers. The electron-accepting properties of the nitronaphthalene unit could be harnessed in the design of such sensitizers. The synthesis of related 2-nitronaphthalene (B181648) derivatives has been documented, providing a basis for the chemical modifications needed to create effective sensitizers.
Fundamental Contributions to Aromatic Chemistry and Mechanistic Understanding
The study of this compound and its reactions contributes to a deeper understanding of fundamental concepts in aromatic chemistry. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the nitro group provides a rich platform for investigating reaction mechanisms and the principles of regioselectivity in electrophilic and nucleophilic aromatic substitution reactions.
The nitration of naphthalene, for instance, typically leads to a mixture of 1-nitro and 2-nitro isomers, with the former being the kinetic product and the latter the thermodynamic product. wordpress.com The presence of a tert-butyl group at the 2-position would be expected to significantly influence the outcome of nitration on a pre-existing tert-butylnaphthalene, likely directing the incoming nitro group to the 3-position due to a combination of steric and electronic factors.
Furthermore, the reactivity of the nitro group itself is a subject of ongoing research. Reagents like tert-butyl nitrite (B80452) are versatile tools in organic synthesis, capable of acting as nitrosating agents, nitrating agents, and oxidants under various conditions. researchgate.netrsc.orgeurekaselect.comrsc.orgorganic-chemistry.org Studying the reactions of this compound, such as its reduction or its participation in photoreduction processes, can provide valuable insights into the mechanisms of these transformations. acs.org The presence of the bulky tert-butyl group can modulate the reactivity of the nitro group, offering a unique system for probing the steric and electronic factors that govern these reactions.
Conclusion and Future Research Directions
Synthesis of Key Academic Findings and Contributions
A comprehensive literature review reveals a significant gap in the academic study of 2-(tert-butyl)-3-nitronaphthalene. While methods for the synthesis of various nitronaphthalenes and tert-butylated aromatic compounds are well-established, the specific combination in this molecule remains largely unexplored. Key academic contributions in related areas, such as the nitration of substituted naphthalenes and the functionalization of nitroaromatic compounds, would form the foundation for any future investigation into this specific molecule. The development of a reliable synthetic route to this compound would be the first and most crucial contribution to its study.
Identification of Unexplored Reactivity and Synthetic Opportunities
The unique substitution pattern of this compound presents several unexplored reactivity and synthetic opportunities. The steric hindrance imposed by the tert-butyl group adjacent to the nitro group could lead to unusual regioselectivity in various chemical transformations. For instance, nucleophilic aromatic substitution reactions, which are common for nitroaromatics, might be significantly influenced by the bulky substituent. Furthermore, the reduction of the nitro group to an amine would yield 2-(tert-butyl)-naphthalen-3-amine, a potentially valuable building block for the synthesis of novel dyes, ligands for catalysis, or biologically active molecules. Investigating the diverse reactivity of both the nitro group and the aromatic core in the presence of the tert-butyl group is a key area for future research.
Promising Avenues for Advanced Theoretical and Computational Studies
The electronic and steric properties of this compound make it an interesting candidate for theoretical and computational studies. Density Functional Theory (DFT) calculations could provide insights into its molecular geometry, electronic structure, and spectroscopic properties. Such studies could predict its reactivity towards various reagents and help in designing synthetic strategies. Furthermore, computational analysis of its frontier molecular orbitals (HOMO and LUMO) could shed light on its potential as an electron acceptor or donor in charge-transfer complexes or organic electronic materials.
Emerging Applications in Contemporary Chemical Research
While no applications of this compound have been reported, its structure suggests potential uses in several areas of contemporary chemical research. As a substituted nitronaphthalene, it could be explored as a precursor for the synthesis of novel materials with interesting optical or electronic properties. The corresponding amine, obtained after reduction, could be a key intermediate in the preparation of specialized polymers or pharmaceuticals. Its unique substitution pattern might also make it a useful model compound for studying the effects of steric hindrance on the reactivity of nitroaromatic compounds.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 2-(tert-Butyl)-3-nitronaphthalene, and how do they address potential impurities?
- Methodology : Use high-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., C18) and UV detection at 254 nm for purity analysis. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) with electron ionization (EI). For trace impurities, gas chromatography-mass spectrometry (GC-MS) in splitless mode is recommended .
- Data Considerations : Compare retention times and fragmentation patterns against reference standards. Quantify impurities using calibration curves validated for linearity (R² ≥ 0.99) and precision (%RSD < 5%) .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 40°C, 60°C), humidity (75% RH), and light (ICH Q1B photostability guidelines). Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) for nitro group stability.
- Key Metrics : Degradation products > 0.1% require identification per ICH Q3A guidelines. Use kinetic modeling (Arrhenius equation) to predict shelf life .
Q. What synthetic routes are optimal for preparing this compound with high regioselectivity?
- Approach : Nitration of 2-(tert-butyl)naphthalene using mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor the 3-nitro position. Monitor reaction progress with thin-layer chromatography (TLC, hexane:ethyl acetate 4:1).
- Optimization : Adjust nitronium ion concentration to minimize di-nitration. Purify via recrystallization (ethanol/water) to achieve ≥95% purity .
Advanced Research Questions
Q. How does the tert-butyl group influence the electronic and steric properties of 3-nitronaphthalene in catalytic reactions?
- Mechanistic Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare with X-ray crystallography data to assess steric hindrance from the tert-butyl group.
- Experimental Validation : Test catalytic hydrogenation rates (Pd/C, H₂) against unsubstituted 3-nitronaphthalene. Lower reactivity in tert-butyl derivatives suggests steric shielding of the nitro group .
Q. What are the conflicting data trends in the environmental degradation pathways of nitronaphthalene derivatives, and how can they be resolved?
- Contradictions : Some studies report rapid photodegradation of nitronaphthalenes in aqueous media, while others note persistence due to tert-butyl hydrophobicity.
- Resolution : Conduct controlled photolysis experiments (λ = 300–400 nm) with LC-MS/MS to track degradation products. Use isotope-labeled analogs (e.g., ¹³C-tert-butyl) to differentiate abiotic vs. microbial pathways .
Q. How can computational models predict the toxicity profile of this compound, and what experimental assays validate these predictions?
- In Silico Tools : Apply QSAR models (e.g., ECOSAR, TEST) to estimate acute aquatic toxicity and bioaccumulation potential.
- In Vitro Validation : Use zebrafish embryo assays (OECD 236) for developmental toxicity and Ames test (OECD 471) for mutagenicity. Compare results with structurally similar compounds like 2-methylnitronaphthalene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
